molecular formula C14H11BrN2O2S B12998372 6-(4-Bromophenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid

6-(4-Bromophenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid

Cat. No.: B12998372
M. Wt: 351.22 g/mol
InChI Key: BANPRWUQPNYGPI-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid is a heterocyclic compound that belongs to the class of thiazoles. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . This compound is characterized by the presence of a bromophenyl group, two methyl groups, and a carboxylic acid group attached to the imidazo[2,1-b]thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized with α-bromoacetophenone under acidic conditions to yield the desired imidazo[2,1-b]thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-Bromophenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of essential cellular processes. For example, it may inhibit topoisomerase enzymes, resulting in DNA double-strand breaks and cell death. Additionally, the compound can interact with signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Bromophenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid is unique due to the presence of the bromophenyl group, which can enhance its biological activity and reactivity. The bromine atom can participate in various chemical reactions, making this compound a versatile building block for the synthesis of more complex molecules .

Properties

Molecular Formula

C14H11BrN2O2S

Molecular Weight

351.22 g/mol

IUPAC Name

6-(4-bromophenyl)-3,5-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid

InChI

InChI=1S/C14H11BrN2O2S/c1-7-11(9-3-5-10(15)6-4-9)16-14-17(7)8(2)12(20-14)13(18)19/h3-6H,1-2H3,(H,18,19)

InChI Key

BANPRWUQPNYGPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N1C(=C(S2)C(=O)O)C)C3=CC=C(C=C3)Br

Origin of Product

United States

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